D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tryptophan, glycine, D-phenylalanine, and D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, purity, and cost. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and potential for automation.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Reduced forms of disulfide-containing peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a standard for analytical techniques such as mass spectrometry and HPLC.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine depends on its specific application
Binding to receptors: Peptides can interact with specific receptors on cell surfaces, triggering downstream signaling pathways.
Enzyme inhibition: Peptides can act as inhibitors of enzymes by binding to their active sites.
Cell penetration: Some peptides can penetrate cell membranes and deliver therapeutic agents intracellularly.
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanine: An amino acid with potential analgesic and antidepressant effects.
D-Tryptophan: An amino acid involved in the synthesis of serotonin and melatonin.
Glycyl-D-phenylalanine:
Uniqueness
D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids. This unique structure can confer distinct biological activities and properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
644997-50-2 |
---|---|
Molecular Formula |
C40H42N6O6 |
Molecular Weight |
702.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H42N6O6/c41-31(20-26-12-4-1-5-13-26)37(48)45-34(23-29-24-42-32-19-11-10-18-30(29)32)38(49)43-25-36(47)44-33(21-27-14-6-2-7-15-27)39(50)46-35(40(51)52)22-28-16-8-3-9-17-28/h1-19,24,31,33-35,42H,20-23,25,41H2,(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)/t31-,33-,34-,35-/m1/s1 |
InChI Key |
SOWXETNREUVPSU-HYGOWAQNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.